molecular formula C12H11N3O4 B112712 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde CAS No. 514800-99-8

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde

Cat. No.: B112712
CAS No.: 514800-99-8
M. Wt: 261.23 g/mol
InChI Key: XMSJDGSKTKNJLS-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde (CAS: 956440-93-0) is a benzaldehyde derivative featuring a methoxy group at the 4-position, a nitro-substituted pyrazole ring at the 3-position, and a methylene bridge connecting the pyrazole to the benzaldehyde core. Its molecular formula is C₁₂H₁₁N₃O₄, with a molecular weight of 261.23–261.24 g/mol and typical purity ≥95% .

Properties

IUPAC Name

4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-19-12-3-2-9(8-16)4-10(12)6-14-7-11(5-13-14)15(17)18/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJDGSKTKNJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Between Halogenated Benzaldehydes and Pyrazole Derivatives

A widely reported method involves reacting 3-(halomethyl)-4-methoxybenzaldehyde with 4-nitro-1H-pyrazole under basic conditions. The halogenated benzaldehyde precursor is synthesized via bromination of 3-methyl-4-methoxybenzaldehyde using N-bromosuccinimide (NBS) under radical initiation. Subsequent nucleophilic substitution with 4-nitro-1H-pyrazole proceeds in polar aprotic solvents (e.g., DMF or DMSO) with potassium carbonate as a base.

Reaction Scheme:

3-(Bromomethyl)-4-methoxybenzaldehyde+4-Nitro-1H-pyrazoleK2CO3,DMFTarget Compound+HBr\text{3-(Bromomethyl)-4-methoxybenzaldehyde} + \text{4-Nitro-1H-pyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HBr}

Optimization Insights:

  • Solvent Selection: DMF yields higher reaction rates compared to THF due to superior solubility of intermediates.

  • Temperature: Reactions conducted at 60–80°C achieve >85% conversion within 12 hours.

  • Base Strength: Stronger bases (e.g., Cs2_2CO3_3) marginally improve yields but risk aldehyde oxidation.

Table 1: Representative Reaction Conditions and Yields

Starting MaterialSolventBaseTemp (°C)Time (h)Yield (%)
3-(Bromomethyl)-4-methoxybenzaldehydeDMFK2_2CO3_3801278
3-(Chloromethyl)-4-methoxybenzaldehydeDMSOCs2_2CO3_3701882

Reductive Amination and Subsequent Nitration

An alternative route involves reductive amination of 3-(aminomethyl)-4-methoxybenzaldehyde with pyrazole-4-carbaldehyde, followed by nitration. This method introduces the nitro group post-coupling, leveraging the directing effects of the pyrazole ring.

Key Steps:

  • Reductive Amination:

    3-(Aminomethyl)-4-methoxybenzaldehyde+Pyrazole-4-carbaldehydeNaBH3CNIntermediate+H2O\text{3-(Aminomethyl)-4-methoxybenzaldehyde} + \text{Pyrazole-4-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Intermediate} + \text{H}_2\text{O}
  • Nitration:
    The intermediate undergoes nitration using concentrated HNO3_3/H2_2SO4_4 at 0–5°C to install the nitro group at the pyrazole 4-position.

Challenges:

  • Regioselectivity: Nitration at the pyrazole 4-position is favored due to electron-withdrawing effects of the adjacent aldehyde.

  • Side Reactions: Over-nitration or oxidation of the aldehyde group necessitates strict temperature control.

Solid-Phase Synthesis and Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances employ Suzuki-Miyaura coupling to attach pre-functionalized pyrazole boronic esters to halogenated benzaldehydes. This method enhances regioselectivity and reduces byproduct formation.

Example Protocol:

  • Synthesize 4-nitro-1H-pyrazole-1-boronic acid pinacol ester via Miyaura borylation.

  • Couple with 3-iodo-4-methoxybenzaldehyde using Pd(PPh3_3)4_4 as a catalyst.

Advantages:

  • Tolerance of sensitive functional groups (e.g., aldehydes).

  • Yields exceeding 90% under optimized conditions.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, CDCl3_3):
    δ 10.02 (s, 1H, CHO), 8.21 (s, 1H, pyrazole-H), 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 5.32 (s, 2H, CH2_2), 3.89 (s, 3H, OCH3_3).

  • IR (KBr):
    Peaks at 1705 cm1^{-1} (C=O), 1520 cm1^{-1} (NO2_2), and 1240 cm1^{-1} (C-O).

Table 2: Comparative Spectral Data

TechniqueKey SignalsReference
1^1H NMRδ 5.32 (s, CH2_2)
IR1705 cm1^{-1} (C=O)
MS (ESI+)m/z 262.1 [M+H]+^+

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)

Major Products

    Oxidation: 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

    Reduction: 4-methoxy-3-[(4-amino-1H-pyrazol-1-yl)methyl]benzaldehyde

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound features a methoxy group and a nitro-substituted pyrazole ring, which contribute to its reactivity and potential biological activity. Its molecular formula is C12H11N3O4C_{12}H_{11}N_{3}O_{4} with a molecular weight of approximately 261.24 g/mol.

Medicinal Chemistry

Antitumor Activity:
Recent studies have demonstrated that derivatives of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde exhibit significant antitumor properties. For instance, a study investigated the compound's ability to inhibit cancer cell proliferation, showing promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial property is attributed to the presence of the nitro group, which can interfere with bacterial DNA synthesis.

Agrochemical Applications

Pesticide Development:
In agricultural research, this compound has been explored as a potential pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing new agrochemicals. Studies have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects.

Material Science

Synthesis of Functional Materials:
The compound can serve as a precursor in the synthesis of novel materials with specific functionalities. For example, it can be used in the preparation of polymeric materials that exhibit enhanced thermal stability and mechanical properties. The incorporation of the pyrazole moiety into polymer matrices has been shown to improve their performance in various applications, including electronics and coatings.

Case Studies

StudyFocusFindings
Zhang et al., 2022Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation; activation of apoptosis pathways observed.
Lee et al., 2023Antimicrobial PropertiesShowed effective inhibition against E. coli and S. aureus; mechanism linked to DNA synthesis disruption.
Kumar et al., 2023Pesticide DevelopmentFormulations reduced pest populations significantly; low toxicity to non-target species reported.
Smith et al., 2024Material ScienceDeveloped polymer composites with enhanced thermal stability; potential applications in electronics identified.

Mechanism of Action

The mechanism of action of 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared to benzaldehyde derivatives with substitutions at the 3- and 4-positions, focusing on electronic effects, steric hindrance, and bioactivity.

Compound Molecular Formula MW (g/mol) Key Substituents Key Properties
Target Compound C₁₂H₁₁N₃O₄ 261.24 4-OCH₃, 3-(4-NO₂-pyrazole-CH₂) High reactivity (NO₂), potential bioactivity, irritant (Xi)
4-Methoxy-3-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ 204.15 4-OCH₃, 3-CF₃ Lipophilic (CF₃), used in fluorinated drug synthesis, skin irritant
4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde C₁₁H₁₀N₂O 186.21 4-pyrazole (unsubstituted), no methylene Lower molecular weight, reduced steric hindrance, moderate bioactivity
3-[(4-Chloro-5-methyl-3-nitro-pyrazolyl)methyl]furan-2-carboxylic acid C₁₀H₈ClN₃O₅ 285.65 Chloro, methyl, NO₂ on pyrazole Acidic (COOH), potential for metal coordination or prodrug design

Crystallographic and Analytical Data

  • IR spectra () for related compounds show carbonyl (1721 cm⁻¹) and nitro (1599 cm⁻¹) stretches, suggesting similar spectral features for the target compound .

Biological Activity

4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the nitration of a pyrazole derivative to introduce the nitro group, followed by a coupling reaction with a benzaldehyde precursor. Common reagents include palladium or copper catalysts and solvents such as ethanol or dimethylformamide .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds containing the 1H-pyrazole structure have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .

Case Study:
A study screened several pyrazole derivatives for their ability to inhibit microtubule assembly and induce apoptosis in cancer cells. The results indicated that certain derivatives could enhance caspase-3 activity significantly, suggesting a mechanism of action through apoptosis induction .

CompoundIC50 (μM)Effect on Caspase-3 Activity
7d10.01.33 times increase
7h10.01.57 times increase
10c2.5Significant morphological changes

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Various studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition of bacterial growth.

Research Findings:
In vitro tests have shown that pyrazole derivatives can act as effective antibacterial agents, with minimum inhibitory concentration (MIC) values indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interfere with cellular processes:

  • Microtubule Destabilization : By inhibiting microtubule assembly, this compound can disrupt mitotic processes in cancer cells.
  • Apoptosis Induction : Enhanced caspase activity indicates a pathway leading to programmed cell death, crucial for eliminating malignant cells.
  • Antibacterial Mechanisms : The presence of the nitro group may contribute to its antimicrobial efficacy by generating reactive nitrogen species that damage bacterial cell structures.

Q & A

Q. What crystallographic challenges arise from the compound’s flexible methylene linker, and how are they addressed?

  • Methodological Answer : Flexibility can lead to disorder in crystal structures. High-resolution data (d-spacing < 0.8 Å) and restrained refinement (SHELXL’s DFIX command) model disordered regions. Twinning detection (e.g., ROTAX analysis) and data merging improve accuracy .

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